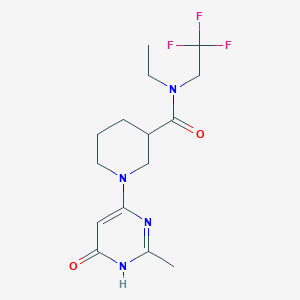![molecular formula C11H20N2O2 B7417279 N-[(1S,2R)-2-acetamidocycloheptyl]acetamide](/img/structure/B7417279.png)
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is a chiral compound with potential applications in various scientific fields. Its structure consists of a cycloheptyl ring with an acetamido group attached to the second carbon, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone, which undergoes a series of reactions to introduce the acetamido group.
Amidation: The key step involves the amidation of the cycloheptanone derivative using acetic anhydride and an appropriate amine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality.
化学反応の分析
Types of Reactions
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(1S,2R)-2-acetamidocycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
N-[(1S,2R)-2-phenylcyclopropyl]acetamide: This compound has a similar structure but with a phenyl group instead of a cycloheptyl ring.
N-[(1S,2R)-2-hydroxycyclohexyl]acetamide: This compound features a hydroxy group on a cyclohexyl ring.
Uniqueness
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(1S,2R)-2-acetamidocycloheptyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)12-10-6-4-3-5-7-11(10)13-9(2)15/h10-11H,3-7H2,1-2H3,(H,12,14)(H,13,15)/t10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJSPUYQVQHDG-PHIMTYICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCCC1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCCC[C@@H]1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(7-Methoxyquinolin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7417207.png)
![2-[2-oxo-2-[4-(1H-pyrazol-4-ylmethyl)piperazin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7417210.png)

![[3-(2,2-Difluoroethyl)azetidin-1-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7417233.png)
![(5-Bromo-2-propan-2-ylpyrimidin-4-yl)-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)methanone](/img/structure/B7417235.png)
![(3R,4S)-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3,4-diol](/img/structure/B7417238.png)
![(3R,5S)-1-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3,5-diol](/img/structure/B7417239.png)

![(3aS,6aR)-1-[1-[2-(4-methoxyphenyl)ethyl]tetrazol-5-yl]-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole](/img/structure/B7417257.png)
![2-Methyl-6-[1-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]pyrrolidin-2-yl]pyridine](/img/structure/B7417258.png)
![(1R,2R)-2-methoxy-N-[1-[(1R,2R)-2-methoxycyclopropanecarbonyl]-3-methylazetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7417266.png)
![4-[4-(Cyclohex-2-en-1-ylamino)piperidin-1-yl]butanoic acid](/img/structure/B7417282.png)
![(2R)-1-[3-(2-ethylimidazol-1-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7417292.png)
![4-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7417294.png)
